1-(prop-2-en-1-yl)-1H-pyrrole
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Description
1-(prop-2-en-1-yl)-1H-pyrrole is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 107.156. The purity is usually 95%.
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Scientific Research Applications
Electrochemical and Spectroscopic Properties : The study by Mert, Demir, and Cihaner (2013) focused on an N-linked polybispyrrole based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole. It was characterized for its electrochromic and ion receptor properties. The polymer displayed strong stability, a reversible redox process, and good electrochromic material property, making it a candidate for practical uses like metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).
Steric and Electronic Structures : Afonin et al. (2007) compared the electronic and steric structures of 1-vinyl- and 1-(prop-1-en-1-yl)pyrroles. They found significant differences due to the steric effect of the α-methyl group in the propenyl fragment, affecting p-π conjugation and the molecule's planarity (Afonin et al., 2007).
Synthesis and Structural Studies : Gyul’nazaryan et al. (2014) synthesized 1,1-Di(prop-2-yn-1-yl)-2,5-dihydro-1H-Pyrrol-1-ium bromide and studied its structure, including its Stevens rearrangement. This research contributes to understanding the compound's chemical behavior and potential applications (Gyul’nazaryan et al., 2014).
Biological Evaluation of Derivatives : Hu et al. (2022) explored N-substituted pyrrolyl chalcones derived from N-substituted acetylpyrroles and primary alcohols. These derivatives showed inhibitory activity against R. solani, highlighting potential applications in bioactive molecule development (Hu et al., 2022).
Antimicrobial and Antifungal Capabilities : Özdemir et al. (2017) synthesized new pyrrole-based chalcones and evaluated their antimicrobial and anticancer properties. The study found that certain compounds showed potent antifungal activity against Candida krusei and selective anticancer activity against certain human cancer cell lines (Özdemir et al., 2017).
Pharmaceutical Crystal Engineering : Sweeting et al. (2020) investigated the structure, solubility, and stability of heterocyclic chalcones, including those derived from 1-(1H-pyrrol-2-yl)-1,2-propen-1-one. The findings can guide future crystal engineering for pharmaceutical applications, particularly in enhancing solubility and stability (Sweeting et al., 2020).
Catalytic Activity in Chemical Reactions : Satoh, Tanabe, and Hattori (1977) demonstrated the catalytic activity of alkaline earth metal oxides in the isomerization of 1-N-pyrrolidino-prop-2-ene to 1-N-pyrrolidino-prop-1-ene, a reaction relevant to chemical synthesis (Satoh, Tanabe, & Hattori, 1977).
Properties
IUPAC Name |
1-prop-2-enylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-5-8-6-3-4-7-8/h2-4,6-7H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNJRVFKOQALR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347509 |
Source
|
Record name | 1-Prop-2-enylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7435-07-6 |
Source
|
Record name | 1-Prop-2-enylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(prop-2-en-1-yl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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